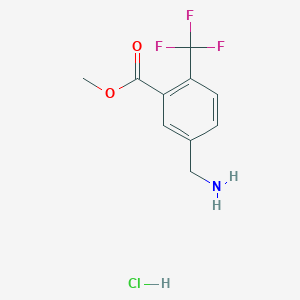

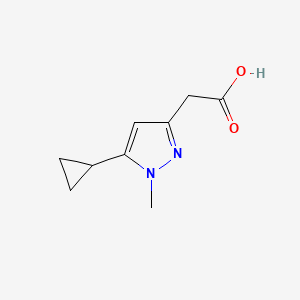

![molecular formula C10H15N3O B2633317 (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1339494-97-1](/img/structure/B2633317.png)

(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is a derivative of methoxyethylamine and propargylamine .

Synthesis Analysis

The synthesis of propargylamines, which includes compounds like “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine”, often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide .Molecular Structure Analysis

The molecular structure of “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

Propargyl-containing compounds like “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” are valuable precursors for the synthesis of heterocycles . They are also used in Sonogashira cross-coupling reactions .Applications De Recherche Scientifique

Synthesis and Characterization

One area of research involves the synthesis and characterization of compounds related to "(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine". Studies have explored the synthesis of various pyrazole derivatives and their structural characterization. For instance, the work by Uma et al. (2017) involves the synthesis of certain 1-((benzo[d]thiazol-2-yl)methyl) derivatives of pyrazole and their biological activity studies, indicating the importance of the pyrazole structure in chemical research (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Biological Activities and Applications

Another significant area of research is the exploration of the biological activities of pyrazole derivatives. For example, Titi et al. (2020) studied the biological activity of hydroxymethyl pyrazole derivatives, revealing their antitumor, antifungal, and antibacterial pharmacophore sites (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020). Similarly, Li et al. (2012) synthesized Cu(II) compounds incorporating pyrazole-derived ligands and investigated their inhibitory effects on cell growth in human colorectal carcinoma cells (Li, Lien, Datta, Chiu, Hsu, Huang, Horng, Lin, & Su, 2012).

Chemical Properties and Applications

There's also research focusing on the chemical properties and potential applications of pyrazole derivatives. For example, studies by Kryl'skiĭ et al. (2010) on three-component condensations with 5-amino-4-phenylpyrazole demonstrate the versatility of pyrazole compounds in chemical reactions (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010). Additionally, Shin et al. (2016) synthesized mononuclear Co(II), Zn(II), and Cd(II) complexes derived from pyrazole compounds, revealing insights into their use in polymerization processes (Shin, Ahn, Jung, Nayab, & Lee, 2016).

Mécanisme D'action

Orientations Futures

The future directions of research on “(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine” and similar compounds could involve exploring their potential applications in medicinal chemistry, given the beneficial effect of the propargyl moiety . Further studies could also focus on developing new synthetic routes and improving the existing ones .

Propriétés

IUPAC Name |

2-methoxy-N-[(1-prop-2-ynylpyrazol-3-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-6-13-7-4-10(12-13)9-11-5-8-14-2/h1,4,7,11H,5-6,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVWOMOKOJRFDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=NN(C=C1)CC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(diethylamino)propyl)oxalamide](/img/structure/B2633238.png)

![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2633240.png)

![1-[2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2633241.png)

![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2633253.png)

![6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2633255.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2633257.png)